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Compound of Interest

Compound Name:
1-isocyanato-4-methoxy-2-

nitrobenzene

CAS No.: 117162-85-3

Cat. No.: B055639

Get Quote

Molecular Architecture & Electronic Landscape
Compound: 1-Isocyanato-4-methoxy-2-nitrobenzene CAS: 117162-85-3 Molecular Formula:

C

H

N

O

MW: 194.14 g/mol [1][2][3]

This molecule represents a classic "push-pull" aromatic system that fine-tunes the

electrophilicity of the isocyanate group. Understanding the competing electronic and steric

effects is critical for predicting reaction rates and byproduct formation.

The "Push-Pull" Dynamic
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The reactivity of the isocyanate carbon (

) is governed by the orthogonal effects of the substituents at the ortho (2-position) and para (4-
position) sites relative to the isocyanate.

The Ortho-Nitro Effect (Activation vs. Sterics):

Electronic Activation: The nitro group (-NO

) is a strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M).
Located at the ortho position, it pulls electron density away from the isocyanate nitrogen,
making the adjacent carbonyl carbon highly electrophilic.

Steric Hindrance: Despite the electronic activation, the physical bulk of the nitro group

creates a steric blockade. This impacts the trajectory of incoming nucleophiles, particularly

bulky secondary amines or tertiary alcohols.

The Para-Methoxy Effect (Deactivation):

The methoxy group (-OCH

) is an electron-donating group (EDG) via resonance (+M). It pushes electron density into
the benzene ring, which is conjugated with the isocyanate. This donation partially
quenches the electrophilicity of the

, stabilizing the molecule against rapid hydrolysis compared to 2,4-dinitro analogues.

Visualization: Electronic Reactivity Map
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Figure 1: Mechanistic map of competing electronic and steric forces governing the isocyanate

center.

Nucleophilic Addition Profile
The reaction hierarchy for 1-isocyanato-4-methoxy-2-nitrobenzene follows standard

isocyanate chemoselectivity but is modulated by the ortho-nitro group.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b055639/docs?utm_src=pdf-body-img#technical-guide-reactivity-synthesis-with-1-isocyanato-4-methoxy-2-nitrobenzene
https://www.benchchem.com/product/b055639/docs?utm_src=pdf-body#technical-guide-reactivity-synthesis-with-1-isocyanato-4-methoxy-2-nitrobenzene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b055639?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nucleophile Product Class Relative Rate Conditions
Mechanistic
Note

Primary Amines

(R-NH

)

Urea Fast
0°C to RT, no

catalyst

The high

electrophilicity

overcomes steric

hindrance for

small amines.

Secondary

Amines (R

NH)

Urea Moderate RT, no catalyst

Steric clash

between the

ortho-nitro group

and amine alkyl

chains may slow

kinetics.

Alcohols (R-OH) Carbamate Slow

Reflux or

Catalyst

(DBTL/DMAP)

Oxygen is less

nucleophilic than

nitrogen;

requires

activation or

heat.

Water (H

O)
Aniline/Urea Variable

Ambient

Moisture

Hydrolysis yields

the unstable

carbamic acid,

which

decarboxylates

to the aniline.

Key Synthetic Insight: The "Goldilocks" Zone
Unlike highly volatile phenyl isocyanates or explosive polynitro variants, this scaffold offers a

"Goldilocks" reactivity profile. It is stable enough to be weighed in air (if done quickly) but

reactive enough to form ureas with electron-deficient anilines without forcing conditions that

would degrade sensitive functional groups.
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Experimental Protocol: Synthesis of N,N'-
Diarylureas
This protocol describes the coupling of 1-isocyanato-4-methoxy-2-nitrobenzene with a

functionalized aniline. This is a common workflow in the synthesis of kinase inhibitors (e.g.,

Sorafenib analogs).

Reagents & Equipment[10][11]
Electrophile: 1-Isocyanato-4-methoxy-2-nitrobenzene (1.0 equiv).

Nucleophile: Substituted Aniline (1.0 – 1.1 equiv).

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: DCM is

preferred if the product is expected to precipitate.

Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Methodology
Preparation: Flame-dry a 2-neck round-bottom flask and cool under argon flow.

Solvation: Dissolve the Nucleophile (Aniline) in anhydrous DCM (0.1 M concentration). Add a

magnetic stir bar.

Addition:

Dissolve 1-isocyanato-4-methoxy-2-nitrobenzene in a minimal amount of DCM.

Add the isocyanate solution dropwise to the aniline solution at 0°C (ice bath).

Rationale: The ortho-nitro group activates the isocyanate. Adding at 0°C prevents

exotherms and minimizes side reactions (oligomerization).

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours.

Monitoring: Check by TLC. The isocyanate spot (usually high R
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) should disappear. A new, more polar urea spot will appear.

Workup (Precipitation Method):

In non-polar solvents like DCM, the resulting urea often precipitates due to strong

intermolecular hydrogen bonding.

Filter the solid using a sintered glass funnel.

Wash the cake with cold DCM (

) and Hexanes (

) to remove unreacted isocyanate.

Workup (Soluble Product):

If the product remains soluble (common in THF), concentrate the solvent in vacuo.

Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (SiO

).

Workflow Diagram
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Figure 2: Decision tree for the synthesis and purification of urea derivatives.

Safety & Handling Guidelines
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Hazard Class: Sensitizer / Irritant / Acute Toxicity.

Sensitization: Like all isocyanates, this compound is a potent respiratory and skin sensitizer.

Exposure can lead to occupational asthma.[4] Always handle in a functioning fume hood.

Moisture Sensitivity: Reacts with water to release CO

(pressure buildup in sealed vessels) and form the corresponding aniline (impurity). Store
under inert gas at 2–8°C.

Decontamination: Spills should be treated with a neutralizing solution (50% ethanol, 40%

water, 10% concentrated ammonia) to convert the isocyanate to harmless urea derivatives

before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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